Cas no 519152-11-5 (2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid)

2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid is a fluorinated sulfonamide benzoic acid derivative with potential applications in pharmaceutical and chemical research. Its structure features a nitro-substituted phenylsulfamoyl group and a methoxy substituent, contributing to its reactivity and binding properties. The fluorine atom enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The compound’s sulfonamide moiety may facilitate interactions with biological targets, while the carboxylic acid group allows for further functionalization. Its well-defined molecular architecture supports precise modifications, making it suitable for exploratory synthesis in medicinal chemistry and material science applications.
2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid structure
519152-11-5 structure
商品名:2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid
CAS番号:519152-11-5
MF:C14H11N2O7FS
メガワット:370.31
CID:3104766
PubChem ID:2356966

2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid
    • 2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
    • 2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoicacid
    • 2-fluoro-5-[(2-methoxy-5-nitroanilino)sulfonyl]benzoic acid
    • CS-0218328
    • SR-01000034099
    • SR-01000034099-1
    • Z45614261
    • UVA15211
    • G35103
    • AKOS000114970
    • EN300-00620
    • 519152-11-5
    • AS-871/43476252
    • インチ: InChI=1S/C14H11FN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19)
    • InChIKey: DSCVEQRADREGEE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 370.02710003Da
  • どういたいしつりょう: 370.02710003Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 603
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 147Ų

2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288998-250mg
2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
250mg
¥501.00 2024-05-10
1PlusChem
1P019H4L-1g
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
1g
$320.00 2025-03-03
1PlusChem
1P019H4L-10g
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
10g
$1477.00 2025-03-16
Aaron
AR019HCX-250mg
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
250mg
$152.00 2025-02-28
Aaron
AR019HCX-1g
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
1g
$377.00 2025-02-28
A2B Chem LLC
AV20917-2.5g
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
2.5g
$565.00 2024-04-19
1PlusChem
1P019H4L-100mg
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
100mg
$109.00 2025-03-03
1PlusChem
1P019H4L-50mg
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
50mg
$82.00 2025-03-03
1PlusChem
1P019H4L-500mg
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
500mg
$230.00 2025-03-03
A2B Chem LLC
AV20917-500mg
2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
519152-11-5 95%
500mg
$220.00 2024-04-19

2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid 関連文献

2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acidに関する追加情報

Introduction to 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid (CAS No. 519152-11-5)

2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 519152-11-5, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in drug discovery.

The molecular structure of 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid consists of a benzoic acid core substituted with a fluoro group at the 2-position and a sulfamoyl group attached to a phenyl ring at the 5-position. The presence of the fluoro group enhances the lipophilicity and metabolic stability of the molecule, while the sulfamoyl group introduces polar interactions that can modulate its binding affinity to biological targets. The nitro and methoxy groups on the phenyl ring further contribute to the compound's electronic properties, influencing its reactivity and biological activity.

In recent years, there has been growing interest in developing novel sulfonamide derivatives as therapeutic agents due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with various biological targets, including enzymes and receptors, making them effective in treating a wide range of diseases. The specific arrangement of functional groups in 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid suggests potential applications in areas such as anti-inflammatory, anti-cancer, and antimicrobial therapies.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring its pharmacological properties through both computational modeling and experimental studies. Computational methods, such as molecular docking and quantum mechanics calculations, have been employed to predict how 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid might interact with biological targets. These studies have provided insights into its binding affinity and mode of action, suggesting that it could be a valuable starting point for designing more potent and selective drugs.

Experimental validation of these computational predictions has also been conducted. In vitro assays have been used to assess the biological activity of 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid against various targets. Initial results have shown promising activity in several assays, indicating that it may have therapeutic potential. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting a possible role in developing anti-inflammatory drugs.

The synthesis of 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid is another area of interest. The synthetic route involves multiple steps, including functional group transformations and protection-deprotection strategies. Advanced synthetic techniques have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications. The development of efficient synthetic methodologies not only facilitates research but also opens up possibilities for scaling up production for preclinical and clinical studies.

The role of fluorine atoms in pharmaceutical compounds cannot be overstated. Fluorine substitution can significantly alter the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). In the case of 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid, the fluorine atom at the 2-position likely contributes to improved metabolic stability and bioavailability. This is particularly important for drug candidates that need to maintain their integrity throughout the body's systems.

The nitro group on the phenyl ring is another key feature that influences the compound's properties. Nitro groups can participate in various chemical reactions, making them useful for further derivatization and functionalization. Additionally, nitro groups have been shown to enhance binding interactions with certain biological targets due to their ability to engage in hydrogen bonding and electrostatic interactions. This feature makes 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid a versatile scaffold for designing novel therapeutics.

Molecular modeling studies have also highlighted the importance of the methoxy group in determining the compound's overall activity profile. The methoxy group can influence electronic distribution across the molecule, affecting its interactions with biological targets. By tuning this functional group, researchers can fine-tune the pharmacological properties of 2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid to optimize its therapeutic efficacy.

In conclusion, 2 - Fluoro - 5 - ( 2 - methoxy - 5 - nitro - phenylsulfamoyl ) - benzoic acid (CAS No. 519152 - 11 - 5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover more about its biological activities and pharmacological properties, 2 - Fluoro - 5 - ( 2 - methoxy - 5 - nitro - phenylsulfamoyl ) - benzoic acid is likely to play an important role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量